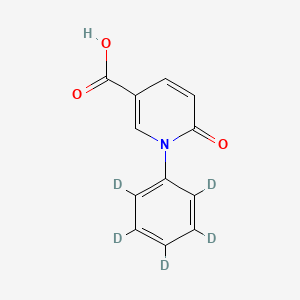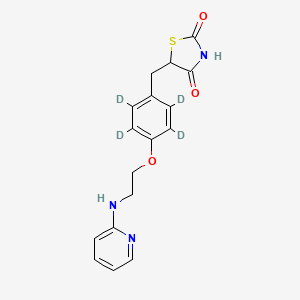
Effusanin A
Übersicht
Beschreibung
Effusanin A is a natural product isolated from the fungus Aspergillus effusus. It has been studied extensively as an anti-inflammatory, anti-fungal, and anti-cancer compound. The purpose of
Wissenschaftliche Forschungsanwendungen
Inhibition of Inflammatory Responses : A study by Kim et al. (2013) found that Effusanin C, a constituent related to Effusanin A, markedly inhibited the production of inflammatory mediators in macrophages and dendritic cells. It also blocked key signaling pathways (NF-κB and MAPK) in monocytes, suggesting potential applications in treating inflammatory diseases (Kim et al., 2013).
Antibacterial Activity : Lin et al. (2013) reported on the antibacterial properties of compounds isolated from Rabdosia serra, including C-20 oxygenated ent-kauranes like Effusanin E. These compounds showed significant inhibition against gram-positive bacteria, highlighting their potential as new antibacterial agents (Lin et al., 2013).
Antitumor Activity : Zhuang et al. (2014) investigated Effusanin E's role in suppressing nasopharyngeal carcinoma cell growth. They found that it inhibited cell proliferation, induced apoptosis, and suppressed tumor growth in a xenograft mouse model. This was achieved by downregulating COX-2 expression and inhibiting NF-κB signaling, pointing to its potential as a therapeutic compound for cancer treatment (Zhuang et al., 2014).
Wirkmechanismus
Target of Action
Effusanin A has been shown to inhibit the production of inflammatory prostaglandins in stimulated RAW 264.7 cells . It may act as an immunosuppressant and also activate the immune system by increasing the expression of CD4+ T-cells and reducing the expression of interleukin-10 (IL-10) .
Mode of Action
Effusanin A interacts with its targets, primarily inflammatory prostaglandins and immune cells, to exert its effects. It inhibits the production of inflammatory prostaglandins, which play a key role in inflammation and pain . Additionally, it increases the expression of CD4+ T-cells, which are crucial for immune response, and reduces the expression of IL-10, an anti-inflammatory cytokine .
Biochemical Pathways
Its impact on CD4+ T-cells and IL-10 also indicates that it may influence immune response pathways .
Result of Action
Effusanin A’s primary result of action is the inhibition of inflammatory prostaglandins and modulation of immune response . This leads to reduced inflammation and potentially enhanced immune response.
Eigenschaften
IUPAC Name |
(1S,2S,5R,8S,9S,10S,11R,15S)-9,10,15-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h11-14,16,21,23-24H,1,4-9H2,2-3H3/t11-,12+,13+,14-,16+,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLVZESUZUOWAJ-SLMDOUBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Effusanin A?
A1: Effusanin A is an ent-kaurane diterpenoid. While a full spectroscopic data breakdown isn't available in these papers, its structure was first elucidated in 1984 []. You can find the chemical structure in the original paper.
Q2: What is the molecular formula and weight of Effusanin A?
A2: Unfortunately, the provided research excerpts don't explicitly mention the molecular formula or weight of Effusanin A. You might find this information in the original paper describing its isolation and characterization [].
Q3: What are the known biological activities of Effusanin A?
A3: Effusanin A has demonstrated antiproliferative activity against cancer cells. Studies have shown its effectiveness against DU145 (prostate cancer) [] and LoVo (colon cancer) [] cell lines. Additionally, research indicates it might play a role in inhibiting lung cancer by promoting apoptosis and suppressing angiogenesis [].
Q4: What is the mechanism of action of Effusanin A against cancer cells?
A4: While research on Effusanin A's mechanism is ongoing, one study suggests that it inhibits lung cancer cell proliferation and migration by interfering with the STAT3 and FAK pathways []. Further research is needed to fully elucidate its precise mechanism of action in various cancer types.
Q5: What is the source of Effusanin A?
A6: Effusanin A has been isolated from various plant species belonging to the genus Isodon, formerly known as Rabdosia. Specifically, it has been found in Isodon trichocarpus [], Isodon japonica [], Isodon rubescens [, ], Isodon nervosus [, ], Isodon macrophyllus [], Isodon phyllostachys [], Isodon parvifolius [], Rabdosia effusa [], and Isodon ternifolius [].
Q6: Have there been any in vivo studies conducted on Effusanin A?
A7: Yes, at least one study has explored the in vivo effects of Effusanin A. Research using a zebrafish xenograft model demonstrated that Effusanin A could inhibit tumor growth and spread []. This study also observed anti-angiogenic effects in a transgenic zebrafish model [].
Q7: Are there any known analytical methods for detecting and quantifying Effusanin A?
A9: One study utilized a high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (HPLC–ESI–MS/MS) method to quantify ten diterpenoids, including Effusanin A, in rat bile after administering an Isodon rubescens extract []. This suggests that similar techniques could be employed for the analysis of Effusanin A in various matrices.
Q8: Has the toxicity of Effusanin A been evaluated?
A10: The provided excerpts don't offer detailed insights into the toxicological profile of Effusanin A. While one study mentioned no obvious toxicity in a mouse xenograft model [], comprehensive toxicity studies are crucial to determine its safety profile and potential for clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[1-(4-chlorophenyl)cyclobutyl]-3,4,4,4-tetradeuterio-N-methyl-3-(trideuteriomethyl)butan-1-amine;hydrochloride](/img/structure/B602729.png)